Isopropyl N-(2,5-dichlorophenyl)carbamate
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Overview
Description
Isopropyl N-(2,5-dichlorophenyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(2,5-dichlorophenyl)carbamate typically involves the reaction of 2,5-dichloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-dichloroaniline+isopropyl chloroformate→Isopropyl N-(2,5-dichlorophenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(2,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenyl carbamates with various functional groups.
Scientific Research Applications
Isopropyl N-(2,5-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Isopropyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl N-(2,6-dichlorophenyl)carbamate
- Isopropyl N-(2,3-dichlorophenyl)carbamate
- Isopropyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
Isopropyl N-(2,5-dichlorophenyl)carbamate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
2150-26-7 |
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Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
propan-2-yl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
JNQVFBWQRGWFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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